molecular formula C11H12ClN3O3S2 B215463 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B215463
M. Wt: 333.8 g/mol
InChI Key: OBRPLAAVPRBWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, also known as EZA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to reduce neuroinflammation and improve cognitive function.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide disrupts the pH balance of cancer cells, leading to apoptosis. In addition, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK by 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide leads to increased glucose uptake and utilization, which may contribute to its anti-diabetic effects. Finally, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which may contribute to its anti-inflammatory effects in Alzheimer's disease.
Biochemical and Physiological Effects
4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of CAIX, activation of AMPK, and inhibition of pro-inflammatory cytokines. In addition, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to reduce tumor growth and angiogenesis, improve insulin sensitivity and reduce blood glucose levels, and reduce neuroinflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in lab experiments is its specificity for CAIX, which allows for targeted inhibition of cancer cells. In addition, 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, one limitation of using 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. Another area of interest is the optimization of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide dosing and administration to maximize its therapeutic effects. In addition, further research is needed to explore the potential of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in its pure form.

properties

Product Name

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Molecular Formula

C11H12ClN3O3S2

Molecular Weight

333.8 g/mol

IUPAC Name

4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H12ClN3O3S2/c1-2-18-7-10-13-14-11(19-10)15-20(16,17)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,15)

InChI Key

OBRPLAAVPRBWPA-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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